molecular formula C7H15N B046420 (2S)-2-Isopropylpyrrolidine CAS No. 41720-99-4

(2S)-2-Isopropylpyrrolidine

Cat. No. B046420
CAS RN: 41720-99-4
M. Wt: 113.2 g/mol
InChI Key: UOADRGAJWNJVGC-ZETCQYMHSA-N
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Description

(2S)-2-Isopropylpyrrolidine is a pyrrolidine derivative with an isopropyl group at the second position of the pyrrolidine ring. This compound is of interest due to its involvement in the synthesis of various chemical and pharmaceutical products. The following sections detail the synthesis, molecular structure analysis, chemical reactions, and properties of (2S)-2-Isopropylpyrrolidine.

Synthesis Analysis

The synthesis of related pyrrolidine compounds often involves starting materials such as L-proline or 4-hydroxy-L-proline, leading to various substituted pyrrolidines through different synthetic routes. For example, Fu et al. (2006) described the synthesis of a complex pyrrolidine derivative using (2S,4R)-4-hydroxy-L-proline and L-proline, characterized through several spectroscopic methods and X-ray diffraction analysis (Fu et al., 2006). Similarly, Boto et al. (2001) detailed a synthesis approach for 2,3-disubstituted pyrrolidines via a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acids, providing a pathway that could be adapted for the synthesis of (2S)-2-Isopropylpyrrolidine (Boto et al., 2001).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is typically characterized using spectroscopic methods such as IR, NMR, and HRMS, along with X-ray crystallography. The structure is influenced by the substitution pattern on the pyrrolidine ring, which affects the compound's stereochemistry and conformation (Fu et al., 2006).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, depending on the functional groups present. For instance, Salvarese et al. (2015) explored the coordination properties of isopropylxanthate and pyridine-2-thiolate with a Re(III)/Tc(III) phosphinothiolate moiety, demonstrating the reactivity of substituted pyrrolidines in forming stable hexacoordinated complexes (Salvarese et al., 2015).

Scientific Research Applications

  • Pharmaceutical Testing

    • “(2S)-2-Isopropylpyrrolidine” is often used in pharmaceutical testing . The specific methods of application and outcomes would depend on the particular pharmaceutical compound being tested and the goals of the testing process.
  • Anti-counterfeit Applications

    • A study mentioned the use of silicon nanocrystals (SiNCs) in anti-counterfeit applications . While “(2S)-2-Isopropylpyrrolidine” was not specifically mentioned, it’s possible that similar compounds could be used in this field. The study demonstrated aging-resistant fluorescent anti-counterfeiting coatings based on red fluorescent silicon nanocrystals . The coatings were

Safety And Hazards

This involves understanding the compound’s toxicity, its handling precautions, and its disposal procedures.


Future Directions

This involves identifying unanswered questions about the compound and proposing future research directions.


For a specific compound, you would need to search the scientific literature for papers that have studied these aspects of the compound. Review articles can be particularly helpful as they summarize the findings of many different papers. Please consult with a chemistry professional or a librarian for further assistance.


properties

IUPAC Name

(2S)-2-propan-2-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOADRGAJWNJVGC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701285997
Record name Pyrrolidine, 2-(1-methylethyl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Isopropylpyrrolidine

CAS RN

41720-99-4
Record name Pyrrolidine, 2-(1-methylethyl)-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41720-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 2-(1-methylethyl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701285997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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